3-Bromo-2-chloro-5-methyl[1,6]naphthyridine
Overview
Description
3-Bromo-2-chloro-5-methyl[1,6]naphthyridine, also known as 3BCM[1,6]N or BCM, is a heterocyclic organic compound that has been studied for its various properties and applications. It has been studied for its synthesis methods, its scientific research applications, its mechanisms of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its potential future directions.
Scientific Research Applications
Anticancer Properties
- Scientific Field : Medicinal Chemistry
- Application Summary : 1,6-naphthyridines have been found to have anticancer properties . They have been studied for their effects on different cancer cell lines .
- Methods of Application : The anticancer activity of 1,6-naphthyridines is typically studied using in vitro assays on cancer cell lines . The structure-activity relationship (SAR) is often studied along with molecular modeling .
Anti-HIV Properties
- Scientific Field : Medicinal Chemistry
- Application Summary : Some 1,6-naphthyridines have been found to have anti-HIV properties .
- Methods of Application : The anti-HIV activity of 1,6-naphthyridines is typically studied using in vitro assays .
Reactivity with Alkyl Halides
- Scientific Field : Organic Chemistry
- Application Summary : Alkyl halides can react readily with 1,5-naphthyridines to furnish the corresponding N-alkylsubstituted 1,5-naphthyridines .
- Methods of Application : This reaction typically involves the formation of quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .
- Results or Outcomes : The result of this reaction is the formation of N-alkylsubstituted 1,5-naphthyridines .
Synthesis of 3-bromo-1,5-naphthyridine
- Scientific Field : Organic Chemistry
- Application Summary : 3-bromo-1,5-naphthyridine can be synthesized through a modified Skraup reaction using m-NO2PhSO3Na .
- Methods of Application : The specific details of the modified Skraup reaction would depend on the exact experimental conditions .
- Results or Outcomes : The result of this reaction is the formation of 3-bromo-1,5-naphthyridine .
Reactivity with Electrophilic or Nucleophilic Reagents
- Scientific Field : Organic Chemistry
- Application Summary : 1,5-naphthyridines can react with electrophilic or nucleophilic reagents .
- Methods of Application : The specific details of these reactions would depend on the exact experimental conditions .
- Results or Outcomes : The result of these reactions can vary depending on the specific 1,5-naphthyridine compound and the type of reagent .
Formation of Metal Complexes
- Scientific Field : Inorganic Chemistry
- Application Summary : 1,5-naphthyridines can form complexes with metals .
- Methods of Application : The specific details of these reactions would depend on the exact experimental conditions .
- Results or Outcomes : The result of these reactions is the formation of metal complexes .
properties
IUPAC Name |
3-bromo-2-chloro-5-methyl-1,6-naphthyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2/c1-5-6-4-7(10)9(11)13-8(6)2-3-12-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMTHTAXIHZGRRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=NC(=C(C=C12)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-chloro-5-methyl[1,6]naphthyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.